Sorbicillin
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Overview
Description
Sorbicillin is a hexaketide metabolite produced by various fungi, including species from the genera Penicillium and Trichoderma . It is characterized by a highly oxygenated framework and a sorbyl side chain.
Scientific Research Applications
Sorbicillin and its derivatives have a wide range of scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sorbicillin involves the polyketide pathway, where the polyketide synthase enzymes SorA and SorB play crucial roles . These enzymes catalyze the formation of this compound from simple precursors through a series of condensation reactions. The key intermediates, this compound and dihydrothis compound, are subsequently converted to sorbicillinol and dihydrosorbicillinol by the FAD-dependent monooxygenase SorC .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of fungi such as Penicillium chrysogenum . The fermentation process is optimized to enhance the yield of this compound by manipulating various parameters, including nutrient composition, pH, temperature, and aeration . Genetic engineering techniques are also employed to overexpress the relevant biosynthetic genes and improve production efficiency .
Chemical Reactions Analysis
Types of Reactions: Sorbicillin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sorbicillinol, a highly reactive intermediate.
Diels-Alder Cycloaddition: Sorbicillinol can participate in Diels-Alder reactions to form dimeric and trimeric sorbicillinoids.
Michael Addition: Sorbicillinol can also undergo Michael addition reactions to form various adducts.
Common Reagents and Conditions:
Oxidizing Agents: Lead tetra-acetate and (bis(trifluoroacetoxy)iodo)benzene are commonly used to oxidize this compound to sorbicillinol.
Cycloaddition Conditions: Diels-Alder reactions typically require elevated temperatures and the presence of a dienophile.
Michael Addition Conditions: These reactions often occur under mild conditions with the presence of a suitable nucleophile.
Major Products:
Mechanism of Action
The biological activities of sorbicillin are primarily attributed to its ability to induce oxidative stress and disrupt cellular processes . Sorbicillinol, the oxidized form of this compound, acts as a Michael acceptor and donor in conjugate additions, leading to the formation of reactive intermediates that can interact with various cellular targets . These interactions result in the inhibition of key enzymes and the induction of cell cycle arrest .
Comparison with Similar Compounds
Sorbicillin is part of a larger family of sorbicillinoids, which includes monomeric, dimeric, trimeric, and hybrid compounds . Similar compounds include:
Bisorbicillinol: A dimeric sorbicillinoid formed through Diels-Alder cycloaddition.
Trichodimerol: Another dimeric sorbicillinoid with distinct biological activities.
Spirosorbicillinols: Hybrid sorbicillinoids formed through Michael addition reactions.
Uniqueness: this compound is unique due to its highly oxygenated structure and the presence of a sorbyl side chain, which confer distinct chemical reactivity and biological activities . Its ability to undergo various chemical transformations and form diverse derivatives makes it a versatile compound for scientific research and industrial applications .
Properties
CAS No. |
79950-85-9 |
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Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
(2E,4E)-1-(2,4-dihydroxy-3,5-dimethylphenyl)hexa-2,4-dien-1-one |
InChI |
InChI=1S/C14H16O3/c1-4-5-6-7-12(15)11-8-9(2)13(16)10(3)14(11)17/h4-8,16-17H,1-3H3/b5-4+,7-6+ |
InChI Key |
RKKPUBAAIGFXOG-YTXTXJHMSA-N |
Isomeric SMILES |
C/C=C/C=C/C(=O)C1=C(C(=C(C(=C1)C)O)C)O |
SMILES |
CC=CC=CC(=O)C1=C(C(=C(C(=C1)C)O)C)O |
Canonical SMILES |
CC=CC=CC(=O)C1=C(C(=C(C(=C1)C)O)C)O |
Synonyms |
(2E,4E)-1-(2,4-dihydroxy-3,5-dimethylphenyl)-2,4-hexadien-1-one 3-hydroxy-2,4-dimethyl-6-(1-oxo-hexa-2,4-dienyl)phenol sorbicillin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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